molecular formula C13H16ClN2O2S+ B566095 2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride CAS No. 1538680-70-4

2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride

Cat. No.: B566095
CAS No.: 1538680-70-4
M. Wt: 299.793
InChI Key: YFTSOXQSRLIVTG-UHFFFAOYSA-O
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Description

2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride is a biochemical compound used in various scientific research fields. It is known for its unique structure, which includes an aminophenyl group, a thiazole ring, and a carboxylic acid moiety. This compound has a molecular formula of C13H15ClN2O2S and a molecular weight of 298.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride typically involves the reaction of 4-aminophenylpropan-2-yl with thiazolecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups .

Scientific Research Applications

2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

[4-[2-(4-carboxy-1,3-thiazol-3-ium-2-yl)propan-2-yl]phenyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.ClH/c1-13(2,8-3-5-9(14)6-4-8)12-15-10(7-18-12)11(16)17;/h3-7H,14H2,1-2H3,(H,16,17);1H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTSOXQSRLIVTG-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[NH3+])C2=[NH+]C(=CS2)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN2O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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